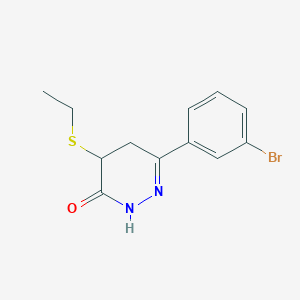
6-(3-Bromophenyl)-4-(ethylsulfanyl)-4,5-dihydropyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Bromophenyl)-4-(ethylsulfanyl)-4,5-dihydropyridazin-3(2H)-one is a chemical compound that belongs to the class of pyridazinones This compound is characterized by the presence of a bromophenyl group and an ethylsulfanyl group attached to a dihydropyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Bromophenyl)-4-(ethylsulfanyl)-4,5-dihydropyridazin-3(2H)-one typically involves the reaction of 3-bromobenzaldehyde with ethyl thioglycolate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the desired pyridazinone compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-(3-Bromophenyl)-4-(ethylsulfanyl)-4,5-dihydropyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophilic substitution reactions often require the use of bases such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
6-(3-Bromophenyl)-4-(ethylsulfanyl)-4,5-dihydropyridazin-3(2H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(3-Bromophenyl)-4-(ethylsulfanyl)-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with enzymes or receptors, while the ethylsulfanyl group can modulate the compound’s reactivity and binding affinity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-(3-Chlorophenyl)-4-(ethylsulfanyl)-4,5-dihydropyridazin-3(2H)-one
- 6-(3-Methylphenyl)-4-(ethylsulfanyl)-4,5-dihydropyridazin-3(2H)-one
- 6-(3-Fluorophenyl)-4-(ethylsulfanyl)-4,5-dihydropyridazin-3(2H)-one
Uniqueness
6-(3-Bromophenyl)-4-(ethylsulfanyl)-4,5-dihydropyridazin-3(2H)-one is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets. Additionally, the ethylsulfanyl group provides a site for further chemical modifications, making this compound a versatile building block for the synthesis of novel derivatives.
Properties
CAS No. |
88541-67-7 |
|---|---|
Molecular Formula |
C12H13BrN2OS |
Molecular Weight |
313.22 g/mol |
IUPAC Name |
3-(3-bromophenyl)-5-ethylsulfanyl-4,5-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C12H13BrN2OS/c1-2-17-11-7-10(14-15-12(11)16)8-4-3-5-9(13)6-8/h3-6,11H,2,7H2,1H3,(H,15,16) |
InChI Key |
PFBLHUFGTJHCMN-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1CC(=NNC1=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


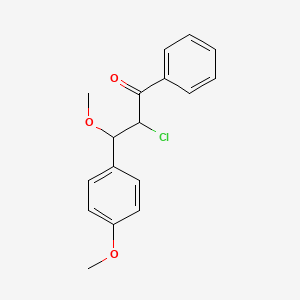
![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)butan-1-one](/img/structure/B14374974.png)
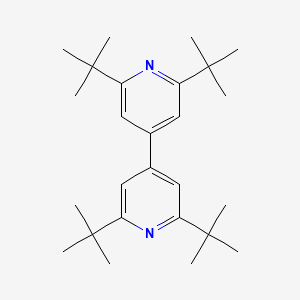
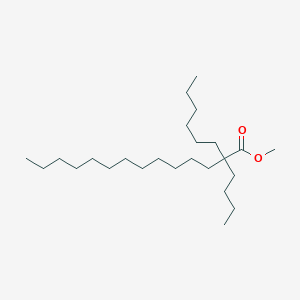
![2-[4-(Dimethylamino)anilino]-4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B14374988.png)
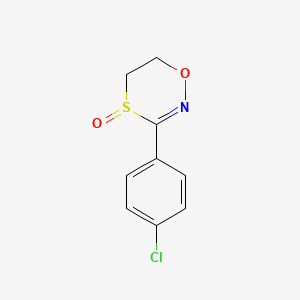
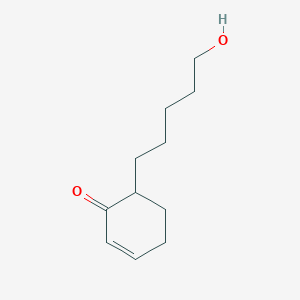
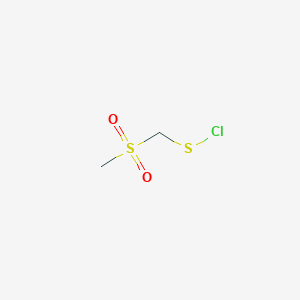

![10-[(Piperidin-3-YL)methyl]-10H-phenothiazine](/img/structure/B14375032.png)
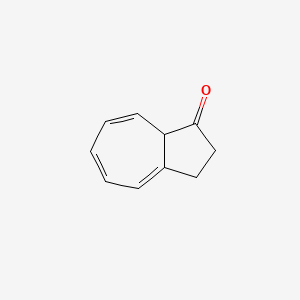

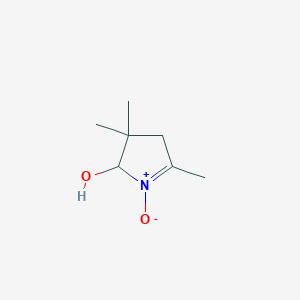
![2-{3-Methyl-4-[(propan-2-yl)oxy]phenyl}ethan-1-amine](/img/structure/B14375056.png)
